molecular formula C12H9NO4 B8429002 3-(3-Oxazol-2-yl-phenyl)-3-oxo-propionic acid

3-(3-Oxazol-2-yl-phenyl)-3-oxo-propionic acid

Cat. No.: B8429002
M. Wt: 231.20 g/mol
InChI Key: PMULQRSPXDDXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Oxazol-2-yl-phenyl)-3-oxo-propionic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

3-[3-(1,3-oxazol-2-yl)phenyl]-3-oxopropanoic acid

InChI

InChI=1S/C12H9NO4/c14-10(7-11(15)16)8-2-1-3-9(6-8)12-13-4-5-17-12/h1-6H,7H2,(H,15,16)

InChI Key

PMULQRSPXDDXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC(=O)O)C2=NC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-(3-oxazol-2-yl-phenyl)-3-oxo-propionic acid was prepared from 3-oxazol-2-yl-benzoyl chloride [prepared by the following sequence: i.) To a solution of isophthalic acid monomethyl ester (5.83 g) in DMF (150 mL) were added at −35° C. 88% 1-hydroxy-benzotriazole (7.83 g) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (9.78 g) and the mixture was stirred for 10 min. A solution of amino-acetaldehyde dimethylacetal (4.53 mL) in DMF (30 mL) was added dropwise over 10 min. The mixture was allowed to warm up to 0° C. over 2 h, diluted with H2O and extracted with EtOAc. The organic layer was washed successively with 5% aqueous citric acid, sat. NaHCO3-solution and brine, dried over Na2SO4 and evaporated in vacuum to give 3-[N-(2,2-dimethoxy-ethyl)-aminocarbonyl]-benzoic acid methyl ester (8.2 g) as an oil. ii.) To a solution of this material (5.4 g) in THF (40 mL) was added 6N HCl (10 mL). After being stirred 20° C. for 2 h, the mixture was partitioned between EtOAc and brine. The organic layer was dried and evaporated to give 3-[N-(2-oxo-ethyl)-aminocarbonyl]-benzoic acid methyl ester (4.0 g) as an oil. iii.) A solution of this material (4.0 g) in dichloromethane (35 mL) was added at 20° C. to a solution of iodine (9.1 g) and triphenylphosphine (9.4 g) in dichloromethane (350 mL). The brown solution was stirred at 20° C. for 0.5 h and subsequently washed with 0.1M sodium thiosulfate solution and H2O, dried over Na2SO4 and evaporated to give 3-oxazol-2-yl-benzoic acid methyl ester (1.05 g) as light-brown solid, mp. 64-70° C. iv.) A mixture of this material (0.41 g), EtOH (4 mL) and 2N KOH (2 mL) was heated to 80° C. for 1.5 h. The solution was diluted with H2O and washed with diethylether. The aqueous layer was acidified with 3N HCl and the product was extracted with EtOAc to give 3-oxazol-2-yl-benzoic acid (0.28 g) as a light-brown solid, mp. 187-188° C. v.) This carboxylic acid (4.2 g) was heated with thionyl chloride in toluene and the resulting carboxylic acid chloride was used directly in the next step.] (4.4 g) and bis(trimethylsilyl)malonate with n-BuLi in ether at −60° C. to 0° C. according to general procedure K (method c2). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure L (method a). Obtained as pale-yellow crystals (1.8 g).
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